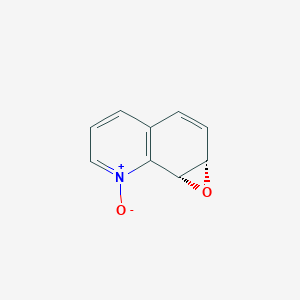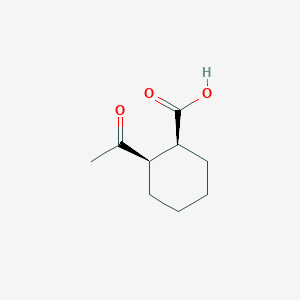
2-シクロペンチロキシベンズアルデヒド
概要
説明
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the immobilization of 2-Hydroxypropyl-β-cyclodextrin onto cellulose was used to mediate the synthesis of benzaldehyde in an aqueous solution, indicating that cyclodextrin derivatives can play a role in the catalytic synthesis of benzaldehyde compounds . Additionally, the asymmetric addition of hydrogen cyanide to substituted benzaldehydes catalyzed by a synthetic cyclic peptide suggests that benzaldehyde derivatives can be synthesized with specific optical properties .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and is influenced by the substituents on the benzene ring. For example, the crystal structure of the α-cyclodextrin–benzaldehyde complex was determined by X-ray crystallography, which showed that α-cyclodextrin molecules form a channel-type structure with benzaldehyde molecules aligned inside . This implies that the molecular structure of 2-Cyclopentyloxy-benzaldehyde would also be significantly affected by its cyclopentyloxy substituent.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo various chemical reactions. The oxidation of benzaldehyde to benzoic acid catalyzed by a cyclic dipeptide , and the intramolecular cyclization of 2-hydroxycinnamaldehydes are examples of reactions that benzaldehyde compounds can participate in. The condensation of β-cyclocitral with benzaldehyde, resulting in different products depending on the catalyst used, also demonstrates the reactivity of benzaldehyde derivatives10.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. The effect of the substitution degree of 2-hydroxypropyl-β-cyclodextrin on the alkaline hydrolysis of cinnamaldehyde to benzaldehyde shows that the yield of benzaldehyde is affected by the structural properties of the cyclodextrin used . The Pt-catalyzed hydrative cyclization of 2-enynylbenzaldehydes and its application to faveline synthesis demonstrates the potential for creating complex molecular structures with specific physical and chemical properties .
科学的研究の応用
プロテオミクス研究
サンタクルスバイオテクノロジーなどのサプライヤーが示唆しているように、2-シクロペンチロキシベンズアルデヒドはプロテオミクス研究で使用されています . それは、タンパク質またはペプチドを分析技術に適応しやすいように修飾する誘導化剤として、タンパク質相互作用や機能の研究に関与している可能性があります。
Safety and Hazards
The safety data sheet for 2-Cyclopentyloxy-benzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
作用機序
Target of Action
The primary targets of 2-Cyclopentyloxy-benzaldehyde are components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and mycotoxigenic fungi .
Mode of Action
2-Cyclopentyloxy-benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, a process that destabilizes cellular redox homeostasis and/or antioxidation systems . The compound’s effectiveness is increased by the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound is synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a series of enzymatic reactions that lead to the production of benzaldehyde, a compound that serves as a pollinator attractant, flavor, and antifungal compound .
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and eliminated (adme) from the body . These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of 2-Cyclopentyloxy-benzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound destabilizes the redox homeostasis of the fungi, leading to their growth inhibition .
Action Environment
The action, efficacy, and stability of 2-Cyclopentyloxy-benzaldehyde can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
特性
IUPAC Name |
2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDHKYNVLTLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390007 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145742-38-7 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

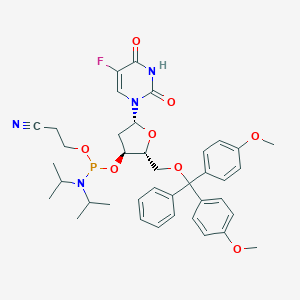
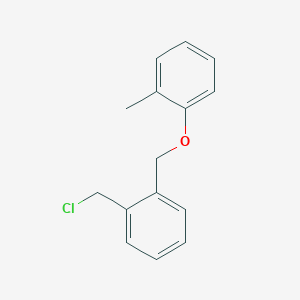
![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)

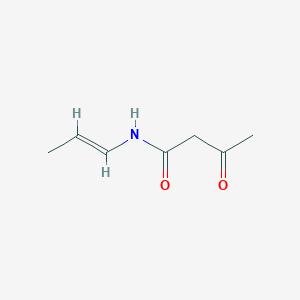
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
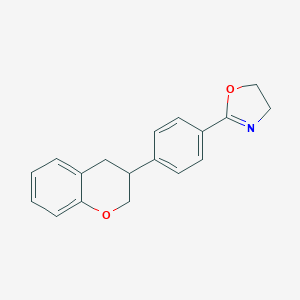

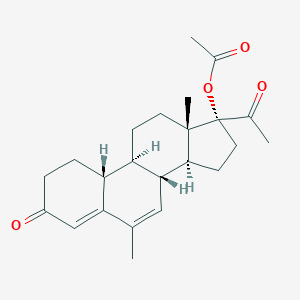
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)

